

Mcl-1 inhibitor 16 as a chemical probe for studying apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mcl-1 inhibitor 16

Cat. No.: B12384571

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McI-1 Inhibitor 16: A Chemical Probe for Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 protein family, is a critical regulator of programmed cell death and a prominent target in cancer therapy. Small molecule inhibitors of Mcl-1 are invaluable tools for dissecting its role in apoptosis and represent a promising avenue for therapeutic development. This technical guide focuses on **Mcl-1 inhibitor 16** (also referred to as compound 9), a novel platinum-based, mitochondriatargeting inhibitor, providing a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols, and a visualization of its mechanism of action.[1]

Core Concepts: Mcl-1 and Apoptosis

The intrinsic pathway of apoptosis is tightly controlled by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, initiating a caspase cascade that culminates in cell death.



In many cancers, overexpression of McI-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. McI-1 inhibitors, such as **McI-1 inhibitor 16**, act as BH3 mimetics, binding to the BH3-binding groove of McI-1 and displacing pro-apoptotic proteins. This frees Bax and Bak to induce apoptosis.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for **McI-1** inhibitor **16** (Compound 9), detailing its binding affinity, cellular efficacy, and selectivity.

Table 1: Biochemical Activity of Mcl-1 Inhibitor 16 (Compound 9)

Assay Type	Parameter	Value
Fluorescence Polarization (FP) Assay	Ki (Mcl-1)	26.8 ± 2.1 nM
Surface Plasmon Resonance (SPR)	KD (Mcl-1)	35.7 nM

Table 2: Cellular Activity of Mcl-1 Inhibitor 16 (Compound 9) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
LP-1	Multiple Myeloma	0.48 ± 0.05
H929	Multiple Myeloma	0.52 ± 0.06
MOLM-13	Acute Myeloid Leukemia	0.61 ± 0.07
MV-4-11	Acute Myeloid Leukemia	0.73 ± 0.08
A549	Non-small Cell Lung Cancer	1.24 ± 0.13
H1299	Non-small Cell Lung Cancer	1.56 ± 0.18

Table 3: Selectivity Profile of Mcl-1 Inhibitor 16 (Compound 9)

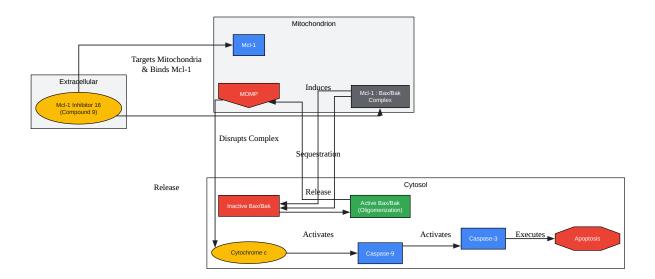


Protein	Ki (nM)	Selectivity (fold vs. Mcl-1)
Mcl-1	26.8 ± 2.1	1
Bcl-2	> 10,000	> 373
Bcl-xL	> 10,000	> 373

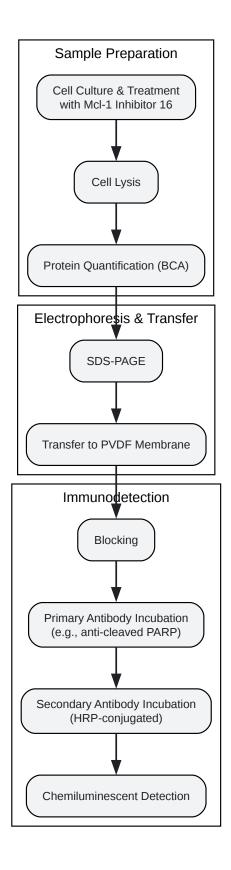
Signaling Pathways and Mechanisms of Action

Mcl-1 inhibitor 16 exerts its pro-apoptotic effect by directly binding to Mcl-1 and disrupting its interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. A key feature of this inhibitor is its platinum-based structure which facilitates its accumulation in mitochondria, the primary location of Mcl-1.

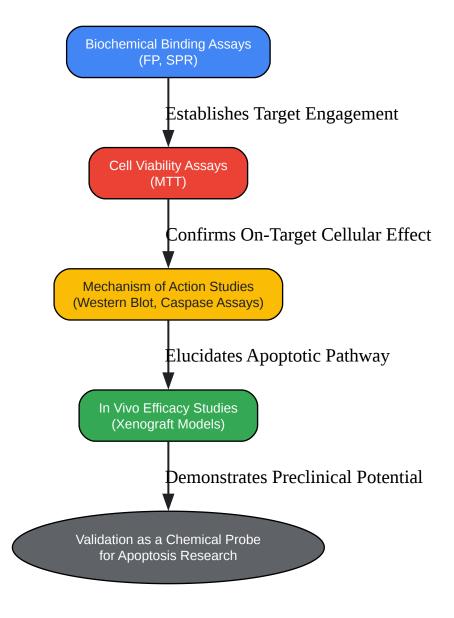












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References

• 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]





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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mcl-1 inhibitor 16 as a chemical probe for studying apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384571#mcl-1-inhibitor-16-as-a-chemical-probefor-studying-apoptosis]

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